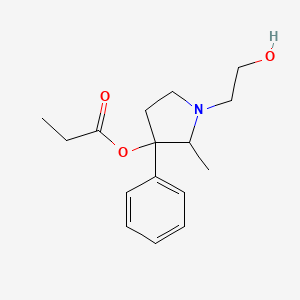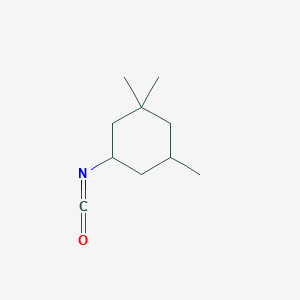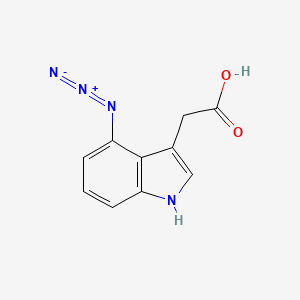
(4-Azido-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Azido-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals This compound features an azido group at the fourth position of the indole ring and an acetic acid moiety at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azido-1H-indol-3-yl)acetic acid typically involves the introduction of an azido group to an indole derivative. One common method is the reaction of 4-bromo-1H-indole-3-acetic acid with sodium azide in the presence of a copper catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Azido-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form corresponding amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, copper catalyst, DMF, elevated temperatures.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper catalyst, room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazole derivatives.
Applications De Recherche Scientifique
(4-Azido-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of (4-Azido-1H-indol-3-yl)acetic acid largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkynes via the Huisgen cycloaddition reaction to form stable triazole linkages. This reaction is often used to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
4-Bromo-1H-indole-3-acetic acid: A precursor in the synthesis of (4-Azido-1H-indol-3-yl)acetic acid.
1H-Indole-3-acetic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it particularly useful in click chemistry and other applications where selective and efficient reactions are required.
Propriétés
Numéro CAS |
79473-09-9 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-(4-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-8-3-1-2-7-10(8)6(5-12-7)4-9(15)16/h1-3,5,12H,4H2,(H,15,16) |
Clé InChI |
UIWLVLWTVJZBJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CN2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


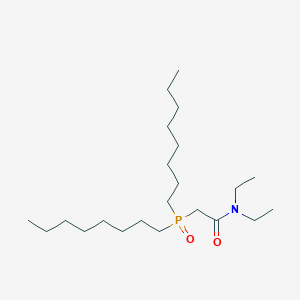
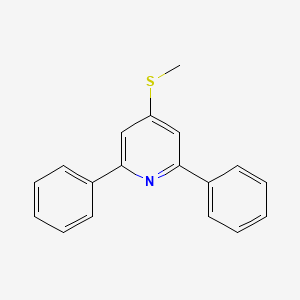
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
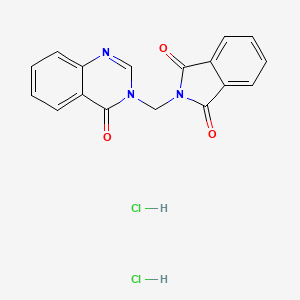

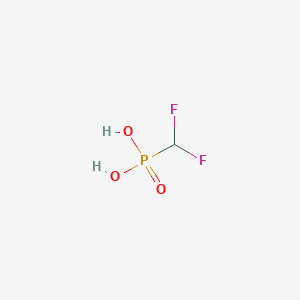
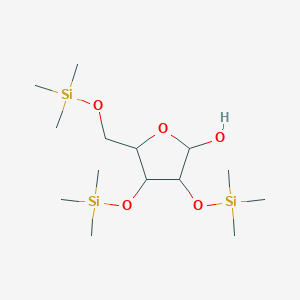
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)

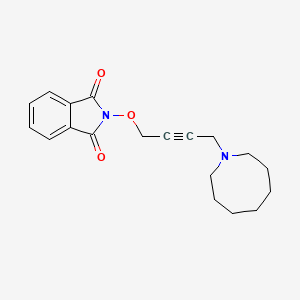

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
